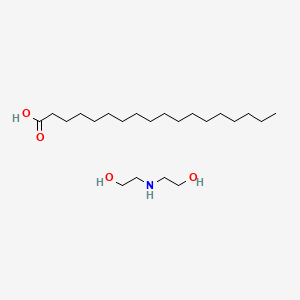

Stearic acid diethanolamine salt

Description

Properties

CAS No. |

90459-60-2 |

|---|---|

Molecular Formula |

C18H36O2.C4H11NO2 C22H47NO4 |

Molecular Weight |

389.6 g/mol |

IUPAC Name |

2-(2-hydroxyethylamino)ethanol;octadecanoic acid |

InChI |

InChI=1S/C18H36O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7/h2-17H2,1H3,(H,19,20);5-7H,1-4H2 |

InChI Key |

RZEWIYUUNKCGKA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO |

Related CAS |

38455-64-0 68444-28-0 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearic acid diethanolamine salt typically involves the reaction of stearic acid with diethanolamine. One common method is the direct heating of stearic acid and diethanolamine, which results in the formation of the salt. The reaction is usually carried out under vacuum conditions to remove trace water and enhance the reaction efficiency .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through two main methods:

Direct Heating Method: Stearic acid and diethanolamine are heated together, leading to the formation of the salt. This method is straightforward but may result in lower purity due to the formation of by-products.

Aminolysis Reaction: This method involves the reaction of methyl stearate with diethanolamine under reduced pressure.

Chemical Reactions Analysis

Neutralization Reactions

Stearic acid diethanolamine salt acts as a surfactant, undergoing reversible neutralization reactions with acids or bases to regenerate its parent compounds:

This equilibrium shifts with pH changes, enabling applications in pH-responsive formulations .

Condensation and Esterification

The compound participates in esterification with alcohols or diols under catalytic conditions. For example, reacting with ethylene glycol at 160–180°C yields stearate esters:

Such reactions are critical in synthesizing emulsifiers and stabilizers .

Salt Formation with Metal Ions

This compound reacts with metal salts to form hydrophobic metal stearates, which are widely used as lubricants and stabilizers. A DBU-catalyzed method achieves high yields under mild conditions :

| Entry | Metal Salt | Product | Yield (%) |

|---|---|---|---|

| 1 | GaCl<sub>3</sub> | (C<sub>17</sub>H<sub>35</sub>CO<sub>2</sub>)<sub>3</sub>Ga | 90 |

| 2 | Pb(NO<sub>3</sub>)<sub>2</sub> | (C<sub>17</sub>H<sub>35</sub>CO<sub>2</sub>)<sub>2</sub>Pb | 73 |

| 3 | AgNO<sub>3</sub> | (C<sub>17</sub>H<sub>35</sub>CO<sub>2</sub>)Ag | 91 |

The reaction proceeds via an anion-exchange mechanism, where DBU facilitates the replacement of halides/nitrates with stearate ions .

Thermal Decomposition

At temperatures exceeding 200°C, the compound decomposes into stearic acid, diethanolamine, and secondary products like amines or aldehydes . Thermogravimetric analysis (TGA) shows a 95% mass loss between 250°C and 400°C, consistent with breakdown of the hydrocarbon chain and amine moiety .

Hydrolysis and Stability

In aqueous environments, this compound slowly hydrolyzes:

Hydrolysis rates increase under acidic (pH < 4) or alkaline (pH > 9) conditions, forming stearic acid precipitates and free diethanolamine .

Reaction Mechanisms

-

Anion Exchange : DBU catalyzes metal stearate formation by displacing counterions (Cl<sup>−</sup>, NO<sub>3</sub><sup>−</sup>) with stearate ions via intermediate complexes .

-

Stepwise Condensation : Initial diethanolamine-stearic acid salt formation is followed by acyl transfer, producing amido-esters at 185–190°C .

Scientific Research Applications

Cosmetic Applications

Stearic acid diethanolamine salt is primarily utilized in the cosmetic industry due to its emulsifying and surfactant properties. It is commonly found in formulations such as creams, lotions, shampoos, and hair dyes.

Hair Dyes

A notable application is in hair dye formulations. A patent describes a hair dye composition that includes this compound, which enhances the product's effectiveness by providing nutritional benefits and reducing hair loss during dyeing processes. The formulation typically includes components such as lead acetate and sodium hyposulfite, mixed under controlled temperatures to achieve desired characteristics .

| Component | Weight (parts) |

|---|---|

| This compound | 10-20 |

| Lead acetate | 5-10 |

| Sodium hyposulfite | 10-20 |

| Glycerol | 30-50 |

| Ethanol | 5-8 |

| Water | 180-220 |

| Spice | 1-2 |

The resulting product is noted for its effectiveness in preventing abnormal smells and providing a non-toxic formulation .

Skin Care Products

In skin care, this compound acts as an emulsifier, helping to stabilize oil-in-water formulations. Its ability to form amine soaps when reacting with skin sebum enhances cleansing properties by loosening sebum components, making it effective in cleansers and moisturizers .

Pharmaceutical Applications

This compound is also used in pharmaceutical formulations. Its surfactant properties make it suitable for use as an excipient in drug delivery systems.

Drug Formulation

In drug formulations, it can improve the solubility and bioavailability of active ingredients. Studies have shown that the incorporation of this compound can enhance the release profile of certain drugs, making it a valuable component in the development of controlled-release formulations .

Industrial Applications

Beyond cosmetics and pharmaceuticals, this compound finds applications in various industrial processes.

Surfactant in Detergents

As a surfactant, it is employed in the formulation of detergents and cleaning products. Its ability to reduce surface tension allows for better wetting properties, improving the effectiveness of cleaning agents .

| Application Area | Key Benefits |

|---|---|

| Cosmetics | Emulsification, stabilization |

| Pharmaceuticals | Enhanced solubility and bioavailability |

| Detergents | Improved wetting properties |

Case Study 1: Hair Dye Formulation

A study on hair dye formulations demonstrated that incorporating this compound improved color retention and reduced hair damage during application. The formulation was tested against traditional dyes and showed superior results in terms of user satisfaction .

Case Study 2: Drug Release Profile

Research involving this compound as an excipient revealed its potential to enhance the release profile of poorly soluble drugs. This was evidenced by comparative studies showing faster dissolution rates when included in tablet formulations .

Mechanism of Action

The mechanism of action of stearic acid diethanolamine salt involves its surfactant properties. The compound reduces the surface tension between different phases, allowing for the formation of stable emulsions. This property is particularly useful in personal care products, where it helps to evenly distribute ingredients and enhance product performance. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, which contribute to its emulsifying and lubricating effects .

Comparison with Similar Compounds

Structural and Functional Group Differences

Diethanolamine Salts of Other Fatty Acids

Stearic acid diethanolamine salt differs from similar compounds primarily in the hydrocarbon chain of the fatty acid:

- Linoleic acid diethanolamide: Contains a polyunsaturated C18:2 chain, leading to distinct conformational isomers (cis/trans) and lower thermal stability compared to the saturated stearic acid derivative .

- Oleic acid diethanolamine salt (CAS 13961-86-9): Features a monounsaturated C18:1 chain, enhancing fluidity but reducing oxidative stability .

- Palmitic acid diethanolamide: Shorter C16 chain results in lower melting points and altered micelle formation .

Ethanolamine Counterion Variants

Replacing diethanolamine with other ethanolamines alters solubility and phase behavior:

- Stearic acid monoethanolamine (MEA) salt: Higher cmc (~35 mN/m⁻¹) and poorer solubility due to fewer hydroxyl groups .

- Stearic acid triethanolamine (TEA) salt: Forms larger micelles but exhibits lower surface activity compared to the DEA variant .

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for stearic acid diethanolamine salt, and how do reaction parameters influence product yield and purity?

- Methodological Answer : Synthesis typically involves a two-step reaction: (1) heating stearic acid with diethanolamine (DEA) under nitrogen protection (e.g., 150°C for 6 hours), followed by (2) adding excess DEA and a catalyst (e.g., potassium hydroxide) to drive amide formation. Molar ratios (e.g., 1:1.1–1:2.2 fatty acid:DEA), temperature (110–150°C), and catalyst concentration significantly affect yield and purity. Orthogonal experiments suggest optimal conditions at 159°C with a 1:2.2 molar ratio for maximal efficiency . Characterization via FTIR and NMR confirms structural integrity, while residual diethanolamine content is quantified via titration .

Q. How is the solubility of this compound modulated by counterion selection, and what experimental methods characterize its phase behavior?

- Methodological Answer : Solubility is enhanced by forming vesicles or planar bilayers in aqueous systems, driven by DEA’s ability to act as a counterion. Phase diagrams constructed at 25°C and 50°C using differential scanning calorimetry (DSC) reveal temperature-dependent transitions. Cryogenic transmission electron microscopy (cryo-TEM) identifies microstructures (e.g., vesicles), while rheological measurements quantify viscosity changes. Critical micelle concentration (CMC) values (<30 mN·m⁻¹) indicate strong surface activity .

Advanced Research Questions

Q. How does this compound function as a CO₂-responsive surfactant, and what mechanisms explain its defoaming/demulsification properties?

- Methodological Answer : CO₂ exposure protonates DEA, reducing stearic acid solubility and destabilizing foams/emulsions. Foaming assays (e.g., Ross-Miles method) demonstrate that CO₂ triggers bilayer-to-micelle transitions, lowering surface tension. Computational studies (DFT, ab initio) reveal carbamate formation between DEA and CO₂, altering interfacial activity. Rheological shifts (e.g., reduced viscosity) confirm phase transitions .

Q. What methodological approaches are used to analyze the solid-liquid equilibrium (SLE) and rheological properties of this compound in fatty acid-ethanolamine systems?

- Methodological Answer : SLE diagrams are constructed via DSC cooling-heating cycles (e.g., PerkinElmer DSC8500) to identify melting/crystallization points. Density, viscosity, and surface tension measurements correlate phase transitions with composition. Optical micrographs reveal crystalline vs. amorphous domains. For example, DEA-stearic acid systems exhibit solid-solid transitions at 40–60°C, impacting emulsification performance .

Q. How do computational models elucidate the molecular interactions between this compound and acid gases like CO₂?

- Methodological Answer : Quantum chemical calculations (B3LYP, G3MP2B3) simulate reaction pathways, showing DEA’s nucleophilic attack on CO₂ to form zwitterionic intermediates. Microsolvation models (e.g., adding water/DEA molecules) lower activation energies for carbamate formation. Continuum solvent models (e.g., COSMO-RS) predict solubility trends, validated against experimental vapor-liquid equilibrium data .

Q. What strategies resolve contradictions in data regarding the surfactant efficiency of this compound across different experimental conditions?

- Methodological Answer : Discrepancies in CMC or emulsification efficiency arise from pH, temperature, and counterion variability. Factorial design experiments (e.g., 3×3 matrices testing amine salts and surfactants) isolate variables. For instance, DEA’s performance in zeolite/polyester composites depends on competing interactions with glycerol monostearate or cocamide DEA. Statistical tools (ANOVA) identify dominant factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.